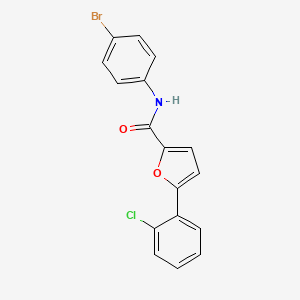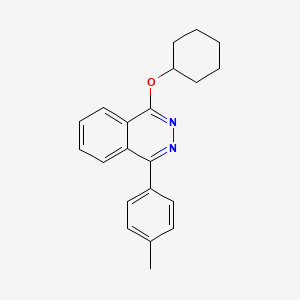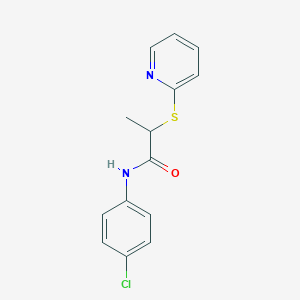
N,N-diethyl-3-(4-fluorophenyl)-3-(2-furyl)propanamide
Overview
Description
N,N-diethyl-3-(4-fluorophenyl)-3-(2-furyl)propanamide, also known as DFU, is a compound that has been widely studied for its potential applications in scientific research. DFU is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
N,N-diethyl-3-(4-fluorophenyl)-3-(2-furyl)propanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a range of other biochemical and physiological effects. These include antioxidant effects, anti-tumor effects, and effects on the immune system. This compound has also been shown to have a protective effect on the liver.
Advantages and Limitations for Lab Experiments
N,N-diethyl-3-(4-fluorophenyl)-3-(2-furyl)propanamide is a valuable tool for researchers due to its wide range of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. For example, this compound has been shown to have some toxicity in certain cell types, and its effects may vary depending on the specific experimental conditions.
Future Directions
There are many potential future directions for research on N,N-diethyl-3-(4-fluorophenyl)-3-(2-furyl)propanamide. One area of interest is the development of new derivatives of this compound that may have improved potency or selectivity. Another area of interest is the development of new methods for delivering this compound to specific tissues or organs. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
N,N-diethyl-3-(4-fluorophenyl)-3-(2-furyl)propanamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells. In cardiovascular research, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases.
properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-3-(furan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-3-19(4-2)17(20)12-15(16-6-5-11-21-16)13-7-9-14(18)10-8-13/h5-11,15H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNZANYKTHAKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C1=CC=C(C=C1)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B4085029.png)
![N-1,3-benzothiazol-2-yl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4085030.png)

![ethyl 4-{5-iodo-2-[(3-pyridinylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4085042.png)
![methyl 6-(4-bromobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4085054.png)
![N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine](/img/structure/B4085056.png)


![methyl 2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4085084.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B4085086.png)
![ethyl 4-(4-chlorobenzyl)-1-{[(2-ethylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4085087.png)
![N,N'-(oxydi-4,1-phenylene)bis[2-(1-piperidinyl)acetamide]](/img/structure/B4085090.png)

